(5-Phenyloxolan-2-yl)methanol

Physicochemical Property Differentiation Lipophilicity Modulation Fragment-Based Drug Design

For fragment-based screening and lead optimization programs, (5-Phenyloxolan-2-yl)methanol delivers a strategic advantage. Its computed cLogP of ~1.9 represents a ~1.4 unit increase over unsubstituted tetrahydrofurfuryl alcohol (THFA, cLogP ~0.5), significantly improving membrane permeability and target engagement without exceeding fragment molecular weight guidelines. This saturated tetrahydrofuran scaffold provides distinct three-dimensional conformation and superior chemical stability compared to aromatic furan analogs. Ideal as a chiral building block for antimalarial leads targeting Plasmodium falciparum. Stereochemistry is critical—this product cannot be interchanged with the (2S,5S)-stereoisomer. Order now for sp³-rich chemical libraries.

Molecular Formula C11H14O2
Molecular Weight 178.231
CAS No. 16014-91-8
Cat. No. B2835789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyloxolan-2-yl)methanol
CAS16014-91-8
Molecular FormulaC11H14O2
Molecular Weight178.231
Structural Identifiers
SMILESC1CC(OC1CO)C2=CC=CC=C2
InChIInChI=1S/C11H14O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
InChIKeyZHYMGWAEHDDKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5-Phenyloxolan-2-yl)methanol (CAS 16014-91-8): Procurement Baseline for a Phenyl-Substituted Tetrahydrofuran Building Block


(5-Phenyloxolan-2-yl)methanol, also known as (5-phenyltetrahydrofuran-2-yl)methanol , is a chiral organic compound consisting of a tetrahydrofuran (oxolane) ring substituted with a phenyl group at the 5-position and a hydroxymethyl group at the 2-position. Its molecular formula is C₁₁H₁₄O₂ with a molecular weight of 178.23 g/mol [1]. It is a useful research chemical and building block [2] available with a purity of 95% . The compound's structure offers a specific balance of lipophilicity (LogP ~1.9) and hydrogen bonding capacity, making it a versatile intermediate for synthesizing more complex molecules, particularly in medicinal chemistry.

Why Generic Substitution of (5-Phenyloxolan-2-yl)methanol (CAS 16014-91-8) is Scientifically Unreliable


Simple substitution with a structurally similar analog, such as unsubstituted tetrahydrofurfuryl alcohol (THFA, CAS 97-99-4) or the aromatic furan analog (5-phenyl-furan-2-yl)-methanol (CAS 22078-90-6), is not a valid scientific approach due to profound differences in physicochemical properties and molecular interactions. The introduction of the phenyl ring drastically alters lipophilicity and π-stacking capabilities, while the saturated tetrahydrofuran ring, as opposed to the aromatic furan ring, provides a distinct three-dimensional conformation and a different set of accessible chemical space [1]. Even within the same class, stereochemical configuration is critical; the (2S,5S)-stereoisomer (CAS 69914-67-6) is a distinct chemical entity with unique biological interactions and cannot be interchanged with the undefined stereochemistry or a specific enantiomer of (5-phenyloxolan-2-yl)methanol without risking project-specific outcomes [2]. The quantitative evidence below details these non-interchangeable differences.

(5-Phenyloxolan-2-yl)methanol (CAS 16014-91-8): Quantitative Differentiation Evidence vs. Structural Analogs


Enhanced Lipophilicity and Structural Rigidity vs. Unsubstituted Tetrahydrofurfuryl Alcohol

The presence of a phenyl substituent on (5-phenyloxolan-2-yl)methanol fundamentally alters its physicochemical profile compared to unsubstituted tetrahydrofurfuryl alcohol (THFA). This differentiation is critical for drug design as it impacts membrane permeability and target binding.

Physicochemical Property Differentiation Lipophilicity Modulation Fragment-Based Drug Design

Conformational and Electronic Distinction from Aromatic (5-Phenyl-furan-2-yl)methanol

The saturated tetrahydrofuran ring in (5-phenyloxolan-2-yl)methanol confers different chemical stability and reaction pathways compared to its aromatic counterpart, (5-phenyl-furan-2-yl)-methanol. This distinction is paramount for downstream synthetic transformations.

Chemical Stability Synthetic Intermediates Heterocyclic Chemistry

Stereochemical Identity as a Key Differentiator for Biological Activity

While specific IC50 values for (5-phenyloxolan-2-yl)methanol were not found, the critical importance of its stereochemistry is evidenced by the distinct biological activities of its derivatives. The compound's utility as a synthetic intermediate stems from its ability to impart chirality. A direct stereoisomer of the core scaffold, ((2S,5S)-5-phenyltetrahydrofuran-2-yl)methanol (CAS 69914-67-6), is a separate chemical entity, highlighting that stereochemistry is non-interchangeable. [1] [2]

Chiral Resolution Stereospecific Interactions Enantiomer Differentiation

Specificity of the (5-Phenyloxolan-2-yl) Scaffold in Biological Activity

The unique (5-phenyloxolan-2-yl)methyl group is essential for the biological activity of a class of antimalarial compounds. When incorporated into a 2-aminoquinazolin-4(3H)-one scaffold, the resulting molecule, 2-amino-7-phenyl-3-{[(2R,5S)-5-phenyltetrahydrofuran-2-yl]methyl}quinazolin-4(3H)-one, exhibits potent growth inhibition of Plasmodium falciparum 3D7 with an IC50 of approximately 1 μM. [1]

Target Engagement Antimalarial Activity Plasmepsin Inhibition

Optimal Research and Industrial Application Scenarios for (5-Phenyloxolan-2-yl)methanol (CAS 16014-91-8)


Fragment-Based Drug Discovery Requiring Enhanced Lipophilicity

For fragment-based screening campaigns or lead optimization programs where increasing a lead compound's lipophilicity (cLogP) is a primary objective, (5-phenyloxolan-2-yl)methanol is a superior fragment choice over unsubstituted THFA. Its computed cLogP of 1.9 offers a ~1.4 unit increase over THFA (cLogP ~0.5), which can significantly improve membrane permeability and target engagement profiles without substantially increasing molecular weight beyond fragment guidelines .

Synthesis of Chirally Complex Intermediates for Medicinal Chemistry

This compound is ideally suited for use as a chiral building block or starting material in the synthesis of more complex, pharmacologically active molecules, particularly those targeting infectious diseases or the central nervous system. Its core scaffold is a key component of potent antimalarial leads , highlighting its utility for researchers developing new therapeutics against Plasmodium falciparum and potentially other parasitic targets.

Building Block for Saturated Heterocyclic Compound Libraries

When constructing a library of saturated heterocyclic compounds for high-throughput screening, (5-phenyloxolan-2-yl)methanol provides a distinct chemical space compared to its aromatic furan analog. The saturated tetrahydrofuran ring offers greater chemical stability, a defined three-dimensional conformation, and different reaction compatibility, making it the preferred choice for generating diverse, sp³-rich chemical matter for challenging drug targets .

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